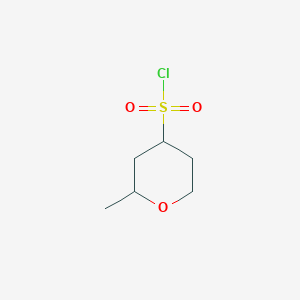

2-Methyloxane-4-sulfonyl chloride

Descripción general

Descripción

2-Methyloxane-4-sulfonyl chloride is a useful research compound. Its molecular formula is C6H11ClO3S and its molecular weight is 198.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves:

Molecular Targets: These are specific molecules in the body that the compound interacts with, such as proteins, enzymes, or receptors. For example, a compound might bind to a receptor on the surface of a cell, triggering a series of intracellular events.

Pathways Involved: These are the biological pathways that are modulated by the compound. This could include signaling pathways, metabolic pathways, or gene expression pathways. .

Comparación Con Compuestos Similares

When comparing a compound with similar ones, we look at both structural and functional similarities:

Structural Similarity: Compounds that share a similar chemical structure. For instance, in the case of small molecules, this might involve comparing the arrangement of atoms and functional groups.

Functional Similarity: Compounds that produce similar biological effects, even if their structures are different. .

List of Similar Compounds

Here are some examples of similar compounds based on structural and functional similarities:

Aspirin and Ibuprofen: Both are nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit the enzyme cyclooxygenase (COX), reducing inflammation and pain.

Penicillin and Cephalosporin: Both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis.

Metformin and Phenformin: Both are biguanides used to lower blood sugar levels in type 2 diabetes by improving insulin sensitivity

Would you like more detailed information on any specific compound or comparison?

Actividad Biológica

2-Methyloxane-4-sulfonyl chloride, with the chemical formula CHClOS, is a sulfonyl chloride compound that has garnered attention in various fields of chemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and relevant case studies.

- Molecular Formula : CHClOS

- Molecular Weight : 196.67 g/mol

- CAS Number : 1340179-66-9

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The sulfonyl chloride functional group can undergo nucleophilic substitution reactions, allowing it to interact with various biological molecules such as proteins and nucleic acids.

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles (e.g., amines, alcohols) leading to the formation of sulfonamides or other derivatives that may exhibit biological activity.

- Enzyme Inhibition : Compounds with sulfonyl groups have been reported to inhibit certain enzymes by covalently modifying active sites, which can alter enzyme function and metabolic pathways.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, have demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing antibacterial agents.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of several sulfonyl chlorides against resistant bacterial strains. This compound was included in the screening and showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) . -

Enzyme Interaction Study :

Another investigation focused on the interaction between this compound and carbonic anhydrase. The compound was found to inhibit enzyme activity by modifying key residues within the active site, demonstrating its potential as a biochemical tool for studying enzyme function .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound is classified as hazardous due to its corrosive nature and potential to cause severe skin and eye irritation upon contact. Proper handling procedures and safety measures must be employed during experimentation.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Methyloxane-4-sulfonyl chloride is used across several scientific disciplines:

- Antimicrobial Research Studies have demonstrated that sulfonyl chloride compounds can inhibit the growth of bacterial strains, suggesting their potential in developing antibacterial agents .

- Enzyme Inhibition This compound can inhibit enzymes by modifying active sites, making it a useful tool for studying enzyme function.

- Pharmaceutical Synthesis Sulfonyl chlorides are employed in synthesizing pharmaceuticals and agrochemicals .

- Material Science It can act as a coupling agent, enhancing the properties of polymers and composites .

- Organic Chemistry It serves as a reagent in organic synthesis to form complex organic molecules .

- Bioconjugation Useful in attaching biomolecules to surfaces, which is applicable in developing biosensors and targeted drug delivery systems .

Data Table: Antimicrobial Activity

The compound's antimicrobial activity has been tested against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in these tests:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa |

Propiedades

IUPAC Name |

2-methyloxane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROGUTHTGWATKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.